molecular formula C9H7N B13800316 1H-Azirino[2,1-a]isoindole(9CI) CAS No. 497145-54-7

1H-Azirino[2,1-a]isoindole(9CI)

Cat. No.: B13800316
CAS No.: 497145-54-7
M. Wt: 129.16 g/mol
InChI Key: LPKADGBGLKDOTP-UHFFFAOYSA-N
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Description

1H-Azirino[2,1-a]isoindole(9CI) is a heterocyclic compound that features a fused ring system combining an azirine and an isoindole moiety

Preparation Methods

The synthesis of 1H-Azirino[2,1-a]isoindole(9CI) typically involves cyclization reactions. One common method includes the cyclization of acetylenic compounds under catalytic conditions. For instance, the use of gold catalysts such as Ph3PAuNTf2 can facilitate the cycloisomerization and subsequent [1,5]-hydride migration to form the desired isoindole structure . Another approach involves the use of palladium-catalyzed cyclization of benzylsulfonamides, which undergoes a 5-exo-dig cyclization to yield isoindoles . These methods highlight the versatility and efficiency of transition metal catalysis in the synthesis of complex heterocyclic structures.

Chemical Reactions Analysis

1H-Azirino[2,1-a]isoindole(9CI) undergoes a variety of chemical reactions, including:

These reactions are typically carried out under mild conditions, making 1H-Azirino[2,1-a]isoindole(9CI) a versatile intermediate in organic synthesis.

Scientific Research Applications

1H-Azirino[2,1-a]isoindole(9CI) has found applications in various fields, including:

Mechanism of Action

The mechanism of action of 1H-Azirino[2,1-a]isoindole(9CI) involves its interaction with various molecular targets. The azirine ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological targets. This reactivity is harnessed in medicinal chemistry to design compounds that can selectively inhibit enzymes or modulate receptor activity.

Comparison with Similar Compounds

1H-Azirino[2,1-a]isoindole(9CI) can be compared to other isoindole derivatives such as:

The uniqueness of 1H-Azirino[2,1-a]isoindole(9CI) lies in its fused azirine ring, which imparts distinct reactivity and potential for diverse applications.

Properties

CAS No.

497145-54-7

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

1H-azirino[2,1-a]isoindole

InChI

InChI=1S/C9H7N/c1-2-4-8-7(3-1)5-10-6-9(8)10/h1-5H,6H2

InChI Key

LPKADGBGLKDOTP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=CC=CC3=CN21

Origin of Product

United States

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